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molecular formula C8H5Cl3O3 B167008 2,4,6-Trichlorophenoxyacetic acid CAS No. 575-89-3

2,4,6-Trichlorophenoxyacetic acid

Cat. No. B167008
M. Wt: 255.5 g/mol
InChI Key: KZDCLQBOHGBWOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588735

Procedure details

2,4,6-trichlorophenol, 100.7 gm, was added to 250 ml of ethanol. 228.6 ml of a 25% solution of sodium methoxide (2 equivalents) in methanol were then added to the system. The system was stirred at room temperature for approximately 1 hour. Afterwards, 69.5 gm of bromoacetic acid was added and the system then heated to reflux. After 18 hours, an additional equivalent of sodium methoxide in methanol (114.3 ml) was added as well as 34.7 gm of bromoacetic acid. The system was continued at reflux for 12 hours. The reaction was then stopped and the solvent removed by stripping. The resulting solid was washed with water and then with ether. Concentrated HCl was next added to the solid and the system was left standing for 12 hours. Afterwards, the product was filtered, washed with water and air dried. Toluene was then added to the product. The toluene was removed by stripping and any remaining water was azeotroped off with the toluene. 74.4 gm of 2,4,6-trichlorophenoxyacetic acid was recovered.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
69.5 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
34.7 g
Type
reactant
Reaction Step Four
Quantity
114.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[OH:10].C(O)C.C[O-].[Na+].Br[CH2:18][C:19]([OH:21])=[O:20]>CO>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[O:10][CH2:18][C:19]([OH:21])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
69.5 g
Type
reactant
Smiles
BrCC(=O)O
Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
34.7 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
114.3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The system was stirred at room temperature for approximately 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the system then heated to reflux
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent removed by stripping
WASH
Type
WASH
Details
The resulting solid was washed with water
ADDITION
Type
ADDITION
Details
Concentrated HCl was next added to the solid
WAIT
Type
WAIT
Details
the system was left
WAIT
Type
WAIT
Details
standing for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
Afterwards, the product was filtered
WASH
Type
WASH
Details
washed with water and air
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Toluene was then added to the product
CUSTOM
Type
CUSTOM
Details
The toluene was removed
CUSTOM
Type
CUSTOM
Details
any remaining water was azeotroped off with the toluene
CUSTOM
Type
CUSTOM
Details
74.4 gm of 2,4,6-trichlorophenoxyacetic acid was recovered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(OCC(=O)O)C(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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